molecular formula C12H12N2O3S B7432569 3-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid

3-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid

Cat. No.: B7432569
M. Wt: 264.30 g/mol
InChI Key: BYSQCHNENKXVCR-UHFFFAOYSA-N
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Description

3-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid is an organic compound that features a benzoic acid core substituted with a cyclopropanecarbonylcarbamothioylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of benzoic acid with cyclopropanecarbonyl chloride in the presence of a base to form the cyclopropanecarbonylbenzoic acid intermediate. This intermediate is then reacted with thiourea under controlled conditions to introduce the carbamothioylamino group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

    Benzoic Acid: A simpler analog with a carboxyl group attached to a benzene ring.

    Cyclopropanecarbonylbenzoic Acid: Lacks the carbamothioylamino group but shares the cyclopropanecarbonyl substitution.

    Thiourea Derivatives: Compounds with similar carbamothioylamino groups but different core structures.

Uniqueness: 3-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid is unique due to the presence of both the cyclopropanecarbonyl and carbamothioylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(cyclopropanecarbonylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-10(7-4-5-7)14-12(18)13-9-3-1-2-8(6-9)11(16)17/h1-3,6-7H,4-5H2,(H,16,17)(H2,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSQCHNENKXVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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